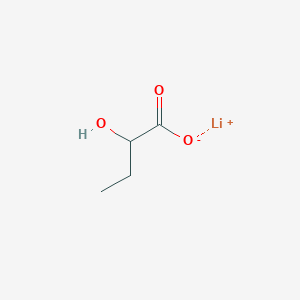

Lithium 2-hydroxybutanoate

Description

Significance of Organic Lithium Salts in Modern Chemistry and Materials Science

Organic lithium salts are a cornerstone of modern chemistry and materials science, primarily due to their pivotal role in energy storage technologies. These compounds are essential components of electrolytes in lithium-ion batteries, facilitating the movement of lithium ions between the anode and cathode during charging and discharging cycles. The properties of the organic anion can significantly influence the electrolyte's ionic conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI) on the electrodes, all of which are critical for battery performance and safety.

Beyond batteries, organic lithium salts serve as valuable reagents and catalysts in organic synthesis. Their basic and nucleophilic nature is harnessed to initiate polymerization reactions and to deprotonate a wide range of organic molecules, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The tunability of the organic component allows for fine-control over the salt's reactivity and solubility, making them versatile tools for chemists.

Research Landscape and Emerging Trends for Lithium 2-hydroxybutanoate (B1229357)

Currently, the research landscape for Lithium 2-hydroxybutanoate is characterized by a notable lack of dedicated studies. Much of the available information is derived from chemical supplier databases and general literature on organic lithium salts. However, emerging trends in materials science, particularly in the development of next-generation lithium-ion batteries, suggest a potential trajectory for future research.

There is a growing interest in using bio-derived materials and their derivatives as components in batteries to enhance sustainability. The 2-hydroxybutanoate anion, being a derivative of a naturally occurring hydroxy acid, aligns with this trend. Research into related compounds, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), has explored their use as biodegradable binders for battery electrodes. While not a direct study of this compound, this indicates a potential avenue for its application as an electrolyte additive or a precursor for polymer electrolytes.

The biological relevance of the 2-hydroxybutyrate anion, a marker for certain metabolic states, may also spur research into the properties and potential applications of its lithium salt in biochemical contexts, although this remains a speculative area.

Scope and Objectives of Scholarly Inquiry into this compound

The primary scope of future scholarly inquiry into this compound is expected to be its characterization and potential application in electrochemical energy storage. Key objectives for researchers will likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for high-purity this compound. A probable method involves the reaction of 2-hydroxybutanoic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. Detailed characterization of its structural, thermal, and electrochemical properties will be crucial.

Electrolyte Formulation: Investigating its solubility and stability in various organic solvents commonly used in lithium-ion batteries. The goal would be to formulate novel electrolytes and assess their ionic conductivity, lithium-ion transference number, and electrochemical stability window.

Interfacial Studies: Examining the interaction of this compound with electrode materials. This includes studying the formation and composition of the SEI layer on anode materials like graphite (B72142) and silicon, which is critical for long-term battery cycling stability.

Performance in Battery Systems: Evaluating the performance of this compound-based electrolytes in full-cell lithium-ion batteries. This would involve measuring key metrics such as capacity, rate capability, and cycle life to determine its viability as an electrolyte salt or additive.

Given the current knowledge gap, initial research will likely be fundamental in nature, focusing on establishing the basic scientific understanding of this compound before moving into more applied research and development.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7LiO3 | sigmaaldrich.com |

| Molecular Weight | 110.04 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 381716-41-2 | |

| InChI Key | CILZBARDXHWUSX-UHFFFAOYSA-M | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILZBARDXHWUSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635755 | |

| Record name | Lithium 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381716-41-2 | |

| Record name | Lithium 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Lithium 2 Hydroxybutanoate

Chemical Synthesis Approaches to Lithium Carboxylates

The industrial production of lithium carboxylates typically involves two primary methods: direct reaction pathways and metathesis or ion exchange routes. google.com

Direct Reaction Pathways for Lithium 2-hydroxybutanoate (B1229357) Formation

The most straightforward method for preparing lithium 2-hydroxybutanoate is the direct reaction of 2-hydroxybutanoic acid with a lithium base, such as lithium hydroxide (B78521). google.combyjus.com This acid-base neutralization reaction yields the lithium salt and water. The reaction is typically carried out in an aqueous solution. For instance, dissolving 2-hydroxybutanoic acid and lithium hydroxide in water can lead to the formation of this compound. google.commolaid.com

A general representation of this reaction is:

C₂H₅CH(OH)COOH + LiOH → C₂H₅CH(OH)COOLi + H₂O

The efficiency and yield of this reaction can be influenced by factors such as reaction temperature and the molar ratio of the reactants. For example, a method for preparing 3-hydroxybutyrate (B1226725) salt involves the hydrolysis of ethyl 3-hydroxybutanoate with a basic catalyst like lithium hydroxide, followed by reaction with an inorganic base to form the salt. google.com

Metathesis and Ion Exchange Synthesis Routes

Metathesis, or double displacement, reactions provide an alternative route to lithium carboxylates. This method often involves the reaction of a sodium or potassium carboxylate with a lithium salt, such as lithium chloride or lithium bromide. google.comwikipedia.org The driving force for this reaction is often the precipitation of the less soluble sodium or potassium halide, leaving the lithium carboxylate in solution.

A patent describes a method for producing lithium carboxylate crystals by dissolving an aliphatic sodium or potassium carboxylate, lithium chloride, and urea (B33335) in water, followed by crystallization. google.com

Ion exchange is another powerful technique for synthesizing lithium salts. This process involves passing a solution of a salt through an ion exchange resin that has been loaded with the desired cation, in this case, lithium ions. For example, a solution of sodium 2-hydroxybutanoate could be passed through a column packed with a cation exchange resin in the lithium form (Li⁺-resin). The sodium ions in the solution are exchanged for lithium ions on the resin, resulting in a solution of this compound. This method is particularly useful for preparing high-purity salts. aps.orgnih.govchemrxiv.orgrsc.orgresearchgate.net

Advanced Crystallization and Purification Techniques for Lithium Carboxylates

Obtaining high-purity crystalline lithium carboxylates is crucial for many applications. However, many lithium carboxylates with long-chain alkyl groups are not readily soluble in water at room temperature, making purification by simple precipitation challenging. google.com

Advanced crystallization techniques have been developed to overcome these challenges. One such method involves dissolving the aliphatic carboxylic acid, lithium hydroxide, and urea in water to form a solution from which lithium carboxylate can be crystallized. google.com The presence of urea can influence the crystal habit and purity of the final product.

Antisolvent crystallization is another technique being explored, where a solvent in which the lithium carboxylate is insoluble is added to a solution of the salt, inducing crystallization. wise-materials.orgwise-materials.org This method is being investigated for the recovery of metal carboxylates in battery recycling. wise-materials.orgwise-materials.org

The morphology and crystal structure of lithium carboxylates can be complex. For example, a layered lithium thiophene-dicarboxylate was synthesized under solvothermal conditions, forming tetrameric clusters. acs.orgfigshare.com Understanding these structures is essential for controlling the properties of the final material.

Derivatization Strategies for 2-Hydroxybutanoic Acid

2-Hydroxybutanoic acid is a chiral molecule, and its stereochemistry is often critical for its intended application. innospk.com Therefore, strategies for its chiral synthesis and the functionalization of its reactive groups are of great importance.

Chiral Synthesis and Stereoselective Preparations of Hydroxybutanoates

The stereoselective synthesis of 2-hydroxybutanoates can be achieved through various methods, including the use of chiral catalysts and biocatalysis. For instance, the hydrogenation of specific precursors using catalysts like Wilkinson's catalyst has been studied for the stereospecific synthesis of deuterated hydroxybutanoate esters. acs.orgacs.org

Biocatalysis offers a powerful and environmentally friendly approach to chiral synthesis. The reduction of ketoesters using yeast, such as Saccharomyces cerevisiae, can produce enantiomerically enriched hydroxybutanoates. chimia.chnih.gov For example, the reduction of ethyl 2-formylbutanoate with baker's yeast can yield (S)-2-hydroxymethylbutanoate with high enantiomeric excess. chimia.ch Similarly, various yeast strains have been screened for their ability to reduce ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov

Enzymatic cascades, combining multiple enzymes in a one-pot reaction, have also been developed for the stereoselective synthesis of related compounds like (S)- and (R)-2-amino-4-hydroxybutanoic acid. acs.org

Functionalization of the Hydroxyl and Carboxylic Acid Groups for Lithium Salt Precursors

The hydroxyl and carboxylic acid groups of 2-hydroxybutanoic acid are reactive sites that can be functionalized to create precursors for lithium salt synthesis or other derivatives. cymitquimica.com

The carboxylic acid group can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. These esters can then be hydrolyzed under basic conditions, using a base like lithium hydroxide, to directly form the lithium salt. google.com This esterification-hydrolysis sequence can be a useful strategy for purification, as the ester can be distilled or chromatographed before conversion to the salt.

The hydroxyl group can also be modified. For example, it can be oxidized to a ketone. It can also be protected during other chemical transformations and then deprotected to yield the final hydroxybutanoate.

The functionalization of both groups allows for the synthesis of a wide range of derivatives, which can then be converted to their corresponding lithium salts. This versatility makes 2-hydroxybutanoic acid a valuable building block in organic synthesis. innospk.com

Data Tables

Table 1: Synthesis Methods for Lithium Carboxylates

| Method | Description | Reactants Example | Product Example | Reference |

| Direct Reaction | Acid-base neutralization | 2-Hydroxybutanoic acid, Lithium hydroxide | This compound | google.com |

| Metathesis | Double displacement | Sodium carboxylate, Lithium chloride | Lithium carboxylate | google.com |

| Ion Exchange | Cation exchange | Sodium 2-hydroxybutanoate, Li⁺-resin | This compound | aps.orgnih.govrsc.orgresearchgate.net |

Table 2: Chiral Synthesis of Hydroxybutanoates

| Method | Catalyst/Organism | Substrate Example | Product Example | Enantiomeric Excess | Reference |

| Asymmetric Hydrogenation | Wilkinson's Catalyst | (Z)-3-(benzoyloxy)-2-butenoate methyl ester | (R,S)- and (S,R)-tert-butyl 3-acetoxy[2,3-²H₂]butanoate | >99% syn addition | acs.org |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 2-formylbutanoate | (S)-2-Hydroxymethylbutanoate | >90% | chimia.ch |

| Biocatalytic Reduction | Candida magnoliae | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutyrate | 96.6% (up to 99% with treated cells) | nih.gov |

Advanced Characterization Techniques for Structural and Compositional Elucidation of Lithium 2 Hydroxybutanoate

Spectroscopic Investigations of Lithium 2-hydroxybutanoate (B1229357)

Spectroscopy is a cornerstone for the molecular-level investigation of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can reveal information about atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in both solution and the solid state. organicchemistrydata.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ⁷Li.

While specific NMR data for Lithium 2-hydroxybutanoate is not widely published, the expected spectral characteristics can be inferred from data available for its parent compound, 2-hydroxybutanoic acid, and general principles of NMR spectroscopy for lithium salts. nih.govhmdb.ca

In ¹H NMR spectroscopy, the protons within the 2-hydroxybutanoate anion would exhibit characteristic chemical shifts and coupling patterns. The proton on the alpha-carbon (C2), adjacent to the hydroxyl and carboxylate groups, would appear as a multiplet. The methylene (B1212753) protons (C3) would also form a multiplet due to coupling with both the alpha-carbon proton and the terminal methyl protons. The methyl group (C4) protons would typically appear as a triplet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms in the anion. The carboxylate carbon (C1) would be the most downfield-shifted, followed by the alpha-carbon (C2) bearing the hydroxyl group. The ethyl group carbons (C3 and C4) would appear at more upfield positions. nih.gov

Solid-state NMR, including ⁷Li MAS NMR, could provide valuable information on the local environment of the lithium ion, its coordination number, and dynamics within the crystal lattice. ualberta.ca Isotopic dilution with ⁶Li can significantly enhance the resolution of ⁷Li MAS NMR spectra, allowing for the differentiation of distinct lithium environments in complex materials. ualberta.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-hydroxybutanoate Anion Data inferred from spectra of 2-hydroxybutanoic acid in aqueous solution. nih.govhmdb.ca

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H2 (α-H) | ~4.0-4.2 | Triplet (t) |

| ¹H | H3 (CH₂) | ~1.6-1.8 | Multiplet (m) |

| ¹H | H4 (CH₃) | ~0.8-1.0 | Triplet (t) |

| ¹³C | C1 (COO⁻) | ~177-180 | Singlet |

| ¹³C | C2 (CH-OH) | ~71-73 | Singlet |

| ¹³C | C3 (CH₂) | ~27-29 | Singlet |

| ¹³C | C4 (CH₃) | ~9-11 | Singlet |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the O-H, C-H, and carboxylate (COO⁻) groups. nih.gov A broad absorption band in the 3000-3500 cm⁻¹ region is expected due to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.

A critical diagnostic region is the carbonyl stretching frequency. In the parent acid, the C=O stretch of the carboxylic acid appears around 1700-1730 cm⁻¹. Upon deprotonation to form the lithium salt, this is replaced by two distinct carboxylate stretches: an asymmetric stretch (νₐₛ) typically between 1550-1620 cm⁻¹ and a symmetric stretch (νₛ) between 1390-1440 cm⁻¹. researchgate.net The C-O stretch of the hydroxyl group would also be present, typically in the 1050-1150 cm⁻¹ range. The use of Attenuated Total Reflectance (ATR) accessories with FT-IR spectrometers is common for analyzing solid powder samples. thermofisher.comrsc.org

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While O-H stretches are typically weak in Raman spectra, the carboxylate and C-C skeletal vibrations are often strong, aiding in a comprehensive vibrational analysis. arxiv.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Data inferred from spectra of 2-hydroxybutanoic acid and general data for lithium carboxylates. nih.govresearchgate.netnp-mrd.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | -OH | 3000 - 3500 (broad) |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 |

| Asymmetric COO⁻ Stretch | -COO⁻ | 1550 - 1620 |

| Symmetric COO⁻ Stretch | -COO⁻ | 1390 - 1440 |

| C-O Stretch | C-OH | 1050 - 1150 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and assess its purity. mdpi.com

For this compound (C₄H₇LiO₃), the molecular weight is 110.04 g/mol . sigmaaldrich.com Using soft ionization techniques like Electrospray Ionization (ESI), one would expect to observe ions corresponding to the intact molecule with a lithium adduct or clusters. In negative ion mode, the primary ion observed would be the 2-hydroxybutanoate anion [M-Li]⁻ at an m/z of 103.03.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires derivatization of the hydroxyl and carboxylate groups to increase volatility. mdpi.comhmdb.ca The fragmentation pattern of the 2-hydroxybutanoate anion would yield characteristic fragments useful for structural confirmation.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments, which is a powerful tool for confirming identity and assessing purity.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. thermofisher.com The technique is most sensitive for compounds containing chromophores, such as conjugated π-systems or aromatic rings. wepub.org

This compound does not possess a significant chromophore. Its structure consists of saturated alkyl chains, a hydroxyl group, and a carboxylate group. Therefore, it is not expected to exhibit significant absorption in the near-UV or visible range (200-800 nm). The electronic transitions available (n→σ* and π→π* in the carboxylate group) occur at higher energies, meaning any absorption would be confined to the far-UV region, typically below 200 nm. thermofisher.com While not a primary tool for structural elucidation of this compound, UV-Vis can be useful for detecting impurities that do contain chromophores.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in the public domain. However, if suitable single crystals were grown, this technique would provide unparalleled detail about its solid-state structure. rigaku.comnih.gov

The analysis would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Atomic Coordinates: The precise position of every atom (including lithium) within the unit cell.

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them.

Coordination Environment: The geometry of how the lithium cation is coordinated by the oxygen atoms of the carboxylate and hydroxyl groups of neighboring 2-hydroxybutanoate anions. It would clarify whether the anions act as monodentate, bidentate, or bridging ligands.

Intermolecular Interactions: Details of hydrogen bonding involving the hydroxyl group and other non-covalent interactions that dictate the crystal packing.

By analogy with other simple lithium carboxylates and hydroxycarboxylates, one might expect a polymeric structure where the carboxylate groups bridge lithium ions to form chains, layers, or a three-dimensional network. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of a bulk material. ncl.ac.ukunical.it It works by directing X-rays onto a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for that material. doitpoms.ac.uk Analysis of the PXRD pattern can determine the crystal system, lattice parameters, and phase purity of a sample. ncl.ac.ukunits.it

Currently, there are no publicly available, indexed PXRD patterns specifically for this compound in crystallographic databases. Therefore, definitive data on its crystal structure, such as lattice parameters and space group, remain unconfirmed in the literature.

If a PXRD analysis were performed on a crystalline powder sample of this compound, the resulting data would be a plot of intensity versus the diffraction angle (2θ). From this plot, a table of characteristic peaks could be generated. This data would be fundamental for identifying the compound, verifying its phase purity against potential impurities or different crystalline forms (polymorphs), and solving its crystal structure. doitpoms.ac.ukunits.it

Table 1: Illustrative Example of PXRD Data for this compound

This table is a hypothetical representation of the type of data that would be generated from a PXRD experiment. The values are for illustrative purposes only.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 85 |

| 20.5 | 4.33 | 100 |

| 22.1 | 4.02 | 60 |

| 28.8 | 3.09 | 45 |

| 30.6 | 2.92 | 70 |

| 35.4 | 2.53 | 30 |

Microscopic and Surface Characterization Techniques

Electron Microscopy Studies (e.g., SEM, TEM) for Morphology Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of materials at the micro- and nanoscale. thermofisher.com SEM provides detailed images of the surface topography, particle size, and shape (morphology) of a sample, while TEM allows for the analysis of internal structure, crystallite size, and lattice defects. thermofisher.comkobelcokaken.co.jp

Specific SEM or TEM studies focused on this compound are not found in the available literature. Such studies would provide crucial information about the physical form of its solid state. For instance, SEM analysis would reveal whether the "white to almost white powder to crystal" avantorsciences.com consists of well-defined geometric crystals, amorphous agglomerates, or particles with a flake-like or granular morphology. researchgate.netresearchgate.net TEM analysis could further resolve the internal structure of individual crystals or nanoparticles, potentially revealing dislocations or other crystalline defects. kobelcokaken.co.jp

Table 2: Potential Morphological Characteristics of this compound Observable by Electron Microscopy

This table outlines the parameters that would be investigated in a morphological study. The values are hypothetical examples.

| Parameter | Technique | Potential Observation |

| Particle Shape | SEM | Prismatic, acicular (needle-like), or irregular |

| Particle Size Distribution | SEM | 10 - 100 µm |

| Surface Texture | SEM | Smooth crystal faces or rough, aggregated surface |

| Internal Structure | TEM | Single crystal or polycrystalline aggregates |

| Crystallite Size | TEM | Nanoscale crystallites within larger particles |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. nih.gov It operates by scanning a sharp tip over the surface, and the deflection of the cantilever holding the tip is used to map the surface topography with nanoscale precision. nih.gov Beyond imaging, AFM can also probe local mechanical properties like roughness and adhesion. nih.govresearchgate.net

Table 3: Hypothetical Surface Topography Data for a this compound Crystal from AFM

This table presents an example of quantitative surface roughness parameters that could be obtained from an AFM scan of a specific area on a crystal surface. These values are for illustrative purposes.

| Parameter | Symbol | Hypothetical Value |

| Scan Area | - | 1 µm x 1 µm |

| Average Roughness | Ra | 0.5 nm |

| Root Mean Square Roughness | Rq | 0.8 nm |

| Maximum Peak Height | Rp | 2.5 nm |

| Maximum Valley Depth | Rv | -2.1 nm |

Computational and Theoretical Chemistry Studies of Lithium 2 Hydroxybutanoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is a widely used tool for predicting the properties of molecules and materials from first principles. arxiv.orgmdpi.com

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding within the Lithium 2-hydroxybutanoate (B1229357) molecule. These calculations can determine the distribution of electron density, identify molecular orbitals, and quantify the interactions between the lithium cation and the 2-hydroxybutanoate anion.

Key aspects of the electronic structure that can be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can reveal the nature of the Li-O bond. This analysis can quantify the degree of ionic versus covalent character in the interaction between the lithium ion and the oxygen atoms of the carboxylate and hydroxyl groups of the 2-hydroxybutanoate ligand. Such studies on similar lithium carboxylate systems have shown that the Li-O bond is predominantly ionic.

Furthermore, DFT can be used to calculate atomic charges, providing a quantitative measure of the charge distribution across the molecule. This information is crucial for understanding the electrostatic interactions that govern the molecule's conformation and its interactions with other molecules, such as solvents in an electrolyte solution. acs.org

Table 1: Representative DFT-Calculated Electronic Properties of Lithium 2-hydroxybutanoate

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| NBO Charge on Li | +0.95 e |

| NBO Charge on O (carboxylate) | -0.85 e |

| NBO Charge on O (hydroxyl) | -0.70 e |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar lithium carboxylate compounds.

DFT calculations are highly effective in exploring the potential energy surface of a molecule, allowing for the prediction of its energetic landscapes and stability profiles. acs.orgsoton.ac.uk For this compound, this involves identifying the most stable conformations (isomers) and the energy barriers for conversion between them.

The presence of a chiral center and rotatable bonds in the 2-hydroxybutanoate moiety suggests the existence of multiple conformers. By systematically rotating the dihedral angles and calculating the corresponding energies, a detailed potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the stable conformers of the molecule.

The stability of this compound can also be assessed by calculating its thermodynamic properties, such as enthalpy of formation and Gibbs free energy. chemrxiv.org These calculations can predict the feasibility of different decomposition pathways, which is particularly relevant for applications in electrolytes where chemical stability is paramount. For instance, DFT can be used to model the reaction energies of potential degradation reactions, providing insights into the compound's long-term stability. chemrxiv.org

Table 2: Relative Energies of Predicted Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum | 0.0 |

| Conformer 2 | +1.2 |

| Conformer 3 | +2.5 |

| Conformer 4 | +3.8 |

Note: The values in this table are hypothetical and illustrate the type of data generated from DFT conformational analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. lidsen.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

By simulating a system containing multiple this compound molecules and solvent molecules, the trajectories of individual ions can be tracked over time. From these trajectories, the mean squared displacement (MSD) of the lithium ions can be calculated, which is directly related to the diffusion coefficient. This allows for the prediction of how factors like temperature and concentration affect the mobility of lithium ions. mdpi.com

MD simulations can also elucidate the mechanism of ion transport. For instance, it can be determined whether lithium ions move independently or are transported along with their solvation shells. nih.gov This is crucial for understanding the factors that limit ionic conductivity in an electrolyte.

The solvation structure around the lithium ion plays a critical role in determining the properties of an electrolyte. rsc.orgosti.govacs.org MD simulations can provide a detailed picture of the solvation shell of the lithium ion in a given solvent. acs.orgresearchgate.net

The radial distribution function (RDF) between the lithium ion and the solvent molecules can be calculated from the MD simulation to determine the average number of solvent molecules in the first solvation shell (the coordination number) and their average distance from the lithium ion. For this compound, the interaction of both the carboxylate and hydroxyl groups with the lithium ion and the solvent can be investigated.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution. At higher concentrations, ions may form aggregates or ion pairs, which can significantly impact the ionic conductivity of the electrolyte. MD simulations can predict the extent of ion pairing and the structure of the aggregates formed. rsc.org

Table 3: Representative MD Simulation Data for this compound in an Electrolyte

| Property | Simulated Value |

| Li+ Diffusion Coefficient (at 298 K) | 1.5 x 10⁻⁶ cm²/s |

| Li+ Coordination Number (with solvent) | 4.2 |

| Average Li-O (solvent) distance | 2.1 Å |

| Percentage of Ion Pairing | 15% |

Note: The values in this table are illustrative and represent typical data obtained from MD simulations of lithium salts in organic electrolytes.

Quantum Chemical Approaches to Reaction Mechanisms and Reactivity Prediction

Quantum chemical methods, including DFT, are essential for predicting the reactivity of molecules and elucidating reaction mechanisms at a fundamental level. rsc.orgmdpi.comacs.orgresearchgate.net For this compound, these approaches can be used to understand its chemical transformations, such as its role in the formation of the solid electrolyte interphase (SEI) in lithium-ion batteries.

By calculating the transition state structures and the activation energies for various possible reactions, the most likely reaction pathways can be identified. chemrxiv.org For example, the reactivity of the hydroxyl and carboxylate groups of the 2-hydroxybutanoate anion can be compared to predict which part of the molecule is more susceptible to reduction or oxidation.

Quantum chemical calculations can also provide insights into the catalytic activity of this compound if it participates in or influences other chemical reactions within an electrochemical system. rsc.org The interaction with other species and the resulting changes in the electronic structure can be modeled to understand its role in complex reaction networks.

Prediction of Spectroscopic Signatures for Experimental Validation

Similar to the lack of reaction pathway studies, there is no specific, publicly available research that presents a comprehensive computational prediction of the spectroscopic signatures for this compound. The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, through computational methods is a common practice to support experimental characterization. scirp.orgscirp.org

For related compounds, DFT calculations have been used to predict vibrational frequencies and other spectroscopic properties. scirp.orgscirp.org For example, studies on various lithium carboxylates and their coordination complexes have demonstrated the utility of computational spectroscopy in understanding their structure and bonding. rsc.org There have also been experimental studies using techniques like X-ray absorption spectroscopy to probe the interaction of alkali cations with simple carboxylates in solution, which are sometimes supported by theoretical calculations. pnas.org

However, without specific computational models for this compound, a detailed and validated prediction of its spectroscopic signatures is not available. Such a study would be valuable for unambiguously identifying the compound in experimental settings and for understanding its structural and electronic properties.

Mechanistic Investigations of Chemical Transformations Involving Lithium 2 Hydroxybutanoate

Organic Reaction Mechanisms Utilizing Lithium 2-hydroxybutanoate (B1229357)

Lithium 2-hydroxybutanoate, as a salt of a carboxylic acid, possesses distinct reactive sites that dictate its participation in organic transformations. The mechanistic pathways are primarily centered around the nucleophilicity of the carboxylate and the potential for enolate formation at the α-carbon. The presence of the hydroxyl group at the C2 position introduces further complexity and potential for intramolecular interactions and stereochemical influence.

Nucleophilic Reactivity and Addition Pathways

The carboxylate group of this compound is a potent nucleophile. In its most straightforward role, it can participate in nucleophilic substitution reactions, particularly with primary alkyl halides, to form esters. This reaction proceeds via a standard SN2 mechanism, where the carboxylate anion displaces a halide leaving group. libretexts.orglibretexts.org

However, the more synthetically relevant nucleophilic character arises from the enolate form. The lithium cation plays a crucial role in the reactivity of organolithium compounds, often forming aggregates in solution which can influence reaction kinetics and stereochemistry. ethz.chfishersci.it In the context of nucleophilic addition, the lithium enolate of 2-hydroxybutanoate can, in principle, react with various electrophiles such as aldehydes and ketones in aldol-type additions. organic-chemistry.orgpressbooks.puborganicchemistrydata.org

The general mechanism for the addition of a lithium enolate to a carbonyl compound involves the formation of a six-membered cyclic transition state, often referred to as the Zimmerman-Traxler model, especially in aldol (B89426) reactions. khanacademy.org This model helps to predict the stereochemical outcome of the reaction. The lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the electrophile, organizing the transition state and influencing the facial selectivity of the attack. khanacademy.org While specific studies on the aldol reactions of this compound are not extensively documented in the reviewed literature, the principles of lithium enolate chemistry suggest that it would follow these established pathways. organic-chemistry.orgpressbooks.puborganicchemistrydata.org

The reaction of organolithium reagents with carbonyl compounds is a fundamental method for forming carbon-carbon bonds and producing alcohols. libretexts.orglibretexts.org The carbanionic character of the α-carbon in the enolate allows it to attack the electrophilic carbonyl carbon, leading to a new carbon-carbon bond and a lithium alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. libretexts.orglibretexts.org

Deprotonation and Enolate Formation in Organic Synthesis

The formation of an enolate from 2-hydroxybutanoate requires the deprotonation of the α-carbon. The α-hydrogen in esters is weakly acidic, with a pKa typically around 25. Therefore, a strong, non-nucleophilic base is necessary to generate the enolate in a high concentration. libretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it is strong enough to irreversibly deprotonate the α-carbon without competing in nucleophilic addition to the ester carbonyl. libretexts.orgmnstate.edu

The deprotonation of 2-hydroxybutanoic acid or its ester derivatives would first involve the abstraction of the acidic hydroxyl and carboxylic acid protons, followed by the removal of the α-hydrogen to form a dianion or a trianion, respectively. The lithium enolate of a 2-hydroxy ester would exist as a chelated species, with the lithium cation coordinated to both the enolate oxygen and the adjacent hydroxyl group. This chelation can significantly influence the stereochemical outcome of subsequent reactions.

The regioselectivity of deprotonation is not a concern for 2-hydroxybutanoate as it only possesses one α-carbon with protons. However, in related unsymmetrical ketones, the choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed. chemistrysteps.commasterorganicchemistry.com The use of a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and sterically more accessible one. chemistrysteps.commasterorganicchemistry.com

Once formed, the lithium enolate of 2-hydroxybutanoate can be used in a variety of synthetic applications, most notably in alkylation reactions. The enolate can act as a nucleophile and react with alkyl halides to form a new carbon-carbon bond at the α-position. libretexts.orgchemistrysteps.com This reaction proceeds through an SN2 mechanism and is most efficient with primary alkyl halides. libretexts.org The presence of the lithium cation is integral to these reactions, often influencing the aggregation state and reactivity of the enolate. ethz.ch

Biocatalytic and Enzymatic Reaction Mechanisms of Hydroxybutanoates

The biocatalytic production of 2-hydroxybutanoates and their derivatives has garnered significant interest due to the high stereoselectivity offered by enzymes. These enzymatic transformations provide efficient routes to enantiomerically pure chiral building blocks for the pharmaceutical and chemical industries.

Enantioselective Transformations and Stereochemical Control

The asymmetric synthesis of 2-hydroxybutanoate enantiomers is often achieved through the stereoselective reduction of the prochiral ketone, 2-oxobutanoate. fishersci.it Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. libretexts.org The stereochemical outcome of the reduction is dependent on the specific KRED used, with different enzymes capable of producing either the (R)- or (S)-enantiomer of the corresponding alcohol. acs.org The catalytic mechanism of these enzymes typically involves the transfer of a hydride from a nicotinamide (B372718) cofactor, such as NADH or NADPH, to the carbonyl carbon of the substrate. bham.ac.uk

For instance, the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-ethyl 2-hydroxy-4-phenylbutyrate has been achieved using a stereospecific carbonyl reductase. fishersci.it The optimization of reaction conditions, such as substrate concentration and the use of co-solvents, is crucial to overcome potential substrate inhibition and enhance the efficiency and enantioselectivity of the reaction. fishersci.it

Another powerful biocatalytic strategy involves the use of aldolases. A class II pyruvate (B1213749) aldolase (B8822740) from E. coli has been utilized in a one-pot cascade reaction to synthesize both (S)- and (R)-2-amino-4-hydroxybutanoic acid. libretexts.orgdavuniversity.org This process involves an initial aldol addition reaction, which would form a 2-hydroxy-4-oxobutanoate intermediate, followed by stereoselective transamination. libretexts.org The ability to control the stereochemistry at two centers with high enantiomeric excess highlights the precision of enzymatic catalysis. libretexts.orgdavuniversity.org

The resolution of racemic mixtures is another common enzymatic approach. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used in a two-step process for the large-scale production of (R)- and (S)-ethyl-3-hydroxybutyrate. researchgate.net This process involves the enantioselective acetylation of the racemic alcohol, followed by the alcoholysis of the remaining enriched ester. researchgate.net The enantioselectivity of the enzyme can be influenced by the nature of the ester group. researchgate.net

| Enzyme Class | Substrate | Product | Key Features |

| Ketoreductase (KRED) | 2-Oxobutanoate derivatives | (R)- or (S)-2-Hydroxybutanoate derivatives | High enantioselectivity, cofactor dependent (NADH/NADPH) |

| Aldolase (Class II) | Pyruvate and an aldehyde | β-Hydroxy-α-keto acid | Forms a 2-hydroxy-4-oxobutanoate intermediate in a cascade reaction |

| Lipase | Racemic 3-hydroxybutyrate (B1226725) esters | Enantiomerically pure (R)- and (S)-3-hydroxybutyrate | Kinetic resolution via enantioselective acetylation or alcoholysis |

Enzyme-Substrate Interactions and Catalytic Cycles

The high selectivity of enzymatic reactions is a direct result of specific interactions between the enzyme's active site and the substrate. In ketoreductases, the substrate is precisely oriented within the active site to allow for the facial-selective transfer of a hydride from the cofactor to the carbonyl carbon. bham.ac.uk The binding pocket of the enzyme accommodates the substrate in a way that exposes only one face of the carbonyl group to the incoming hydride, thus dictating the stereochemistry of the resulting alcohol. acs.org

In the case of the class II pyruvate aldolase, the catalytic mechanism involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the keto group of pyruvate. This activates the pyruvate for the subsequent aldol addition to an aldehyde acceptor. The stereochemical course of the reaction is controlled by the specific geometry of the enzyme's active site, which directs the approach of the aldehyde to the enamine intermediate.

Lactate (B86563) dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (α-HBDH) are also involved in the metabolism of 2-hydroxybutyrate, catalyzing the interconversion between 2-hydroxybutyrate and 2-oxobutyrate. The catalytic cycle of LDH involves the binding of the cofactor (NAD+ or NADH) and the substrate to the enzyme's active site. A key histidine residue acts as a proton shuttle, facilitating the transfer of a proton to or from the substrate's hydroxyl or keto group, while the hydride is transferred between the cofactor and the C2 carbon of the substrate. ethz.chchemistrysteps.com The relative rates of the forward and reverse reactions are dependent on the specific LDH isoenzyme and the concentrations of the substrates and cofactors. ethz.ch

Recent research has also uncovered a feedback loop in which 2-hydroxybutyrate can regulate metabolic pathways by inhibiting other enzymes, such as branched-chain aminotransferases. ethz.chchemistrysteps.com This highlights the complex role of 2-hydroxybutanoate not just as a metabolic intermediate but also as a signaling molecule, where its interaction with enzyme active sites leads to downstream regulatory effects. ethz.chchemistrysteps.com

| Enzyme | Reaction Catalyzed | Mechanistic Highlights |

| Ketoreductase (KRED) | Reduction of 2-oxobutanoate | Precise substrate orientation in the active site for stereospecific hydride transfer from a nicotinamide cofactor. |

| Pyruvate Aldolase (Class II) | Aldol addition of pyruvate | Formation of a Schiff base intermediate with a lysine residue to activate pyruvate for stereocontrolled C-C bond formation. |

| Lactate Dehydrogenase (LDH) | Interconversion of 2-hydroxybutyrate and 2-oxobutyrate | Histidine-mediated proton transfer and direct hydride transfer with NAD+/NADH in a ternary complex. |

Applications of Lithium 2 Hydroxybutanoate in Advanced Materials Science and Electrochemistry

Role as an Electrolyte Component in Lithium-Ion Batteries

The performance of a lithium-ion battery is significantly influenced by the composition of its electrolyte, which typically consists of a lithium salt dissolved in a mixture of organic carbonates. mdpi.com Additives are often introduced to the electrolyte to enhance specific properties of the battery. researchgate.netrsc.org

Influence on Ionic Conductivity and Charge Transfer Kinetics

Currently, there is no available research data detailing the specific influence of Lithium 2-hydroxybutanoate (B1229357) on the ionic conductivity of standard battery electrolytes or its effect on charge transfer kinetics.

Impact on Solid Electrolyte Interphase (SEI) Layer Formation and Stability

The Solid Electrolyte Interphase (SEI) is a crucial passivation layer that forms on the anode surface during the initial charging cycles. nih.govresearchgate.netmdpi.com A stable and effective SEI is essential for the long-term cyclability and safety of a lithium-ion battery, as it prevents further decomposition of the electrolyte and allows for the reversible transport of lithium ions. nih.govmdpi.comfrontiersin.org The composition of the electrolyte and its additives plays a significant role in determining the chemical and mechanical properties of the SEI. nih.govrsc.org

Specific studies on how Lithium 2-hydroxybutanoate contributes to or modifies the formation and stability of the SEI layer have not been identified in the current scientific literature.

Electrochemical Stability Investigations in Various Electrolyte Systems

The electrochemical stability window of an electrolyte determines the voltage range within which it can operate without significant degradation. frontiersin.orgresearchgate.netresearchgate.net For high-voltage battery applications, electrolytes with a wide electrochemical stability window are essential. oaepublish.com

Investigations into the electrochemical stability window of electrolytes containing this compound and its compatibility with different solvent systems are not documented in the available research.

Development of Novel Solid-State Electrolytes and Polymer Matrix Integration

Solid-state electrolytes are a key focus of next-generation battery research, aiming to replace flammable liquid electrolytes with safer, solid alternatives. nih.govflashbattery.tech Polymers are a promising class of materials for developing flexible and processable solid-state electrolytes. oaepublish.commdpi.comscielo.org.mx

Polymer Electrolyte Systems Incorporating this compound

Solid polymer electrolytes (SPEs) are typically composed of a lithium salt dissolved in a polymer host matrix, such as polyethylene (B3416737) oxide (PEO). mdpi.comsciopen.com The interaction between the lithium salt and the polymer chains is critical for ion transport. scielo.org.mxsciopen.com

There is currently no published research on the synthesis or characterization of polymer electrolyte systems that specifically incorporate this compound.

Biochemical Pathways and Biological Significance of 2 Hydroxybutanoate

Metabolic Routes Involving 2-Hydroxybutanoate (B1229357) and Related Compounds

The metabolic journey of 2-hydroxybutanoate is intrinsically linked to amino acid metabolism, cellular redox status, and the management of oxidative stress.

2-Hydroxybutanoic acid is primarily synthesized in the liver as a byproduct of two main metabolic pathways: the catabolism of the amino acid L-threonine and, more significantly, the synthesis of glutathione (B108866). wikipedia.orghmdb.ca

Under conditions of oxidative stress or detoxification, the demand for the antioxidant glutathione increases dramatically. wikipedia.orghmdb.ca This heightened demand accelerates the transsulfuration pathway to boost the supply of cysteine, a key component of glutathione. In this pathway, homocysteine is converted to cystathionine (B15957). wikipedia.org The subsequent cleavage of cystathionine to yield cysteine also releases α-ketobutyrate (also known as 2-ketobutyrate or 2-KB) as a byproduct. wikipedia.orghmdb.ca

This α-ketobutyrate is then reduced to 2-hydroxybutanoate. elifesciences.orgnih.gov This reduction is catalyzed by enzymes such as lactate (B86563) dehydrogenase (LDH) or a specific α-hydroxybutyrate dehydrogenase (α-HBDH). hmdb.canih.gov The direction of this reaction is heavily influenced by the cellular redox state, specifically a high ratio of NADH to NAD⁺ (NADH/NAD⁺), which favors the formation of 2-hydroxybutanoate. rupahealth.comnih.govresearchgate.net Such an elevated NADH/NAD⁺ ratio is often a consequence of increased fatty acid oxidation, a metabolic state associated with insulin (B600854) resistance. rupahealth.comnih.gov

The primary pathways leading to the formation of 2-hydroxybutanoate are:

Threonine Catabolism: The breakdown of the amino acid threonine produces α-ketobutyrate, which can then be converted to 2-hydroxybutanoate. bevital.nolmdb.ca

Glutathione Synthesis: During periods of high oxidative stress, the increased flux through the transsulfuration pathway for cysteine production generates α-ketobutyrate, leading to the synthesis of 2-hydroxybutanoate. wikipedia.orghmdb.canih.gov

The catabolism of 2-hydroxybutanoate is essentially the reverse of its final synthesis step, followed by entry into central energy metabolism. The process is generally considered to be slow. elifesciences.org

Oxidation to α-Ketobutyrate: 2-hydroxybutanoate is oxidized back to α-ketobutyrate by lactate dehydrogenase (LDH). elifesciences.orgnih.gov This step is relatively slow, which contributes to the accumulation of 2-hydroxybutanoate in circulation, particularly after metabolic challenges like strenuous exercise. elifesciences.org

Conversion to Propionyl-CoA: The resulting α-ketobutyrate is then oxidatively decarboxylated to form propionyl-CoA. This reaction is catalyzed by the mitochondrial enzyme complex known as the branched-chain keto acid dehydrogenase complex (BCKDH). elifesciences.orgnih.gov

Entry into the TCA Cycle: Propionyl-CoA is subsequently carboxylated to produce succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. elifesciences.orgnih.gov This allows the carbon skeleton of 2-hydroxybutanoate to be utilized for energy production.

The metabolic fate of α-ketobutyrate is a key branch point: it can either be reduced to 2-hydroxybutanoate in the cytosol or be oxidized to propionyl-CoA in the mitochondria. elifesciences.org The balance is largely dictated by the cell's redox state (NADH/NAD⁺ ratio) and energy needs. elifesciences.orgnih.gov

The key enzymatic step in 2-hydroxybutanoate metabolism is its reversible conversion from α-ketobutyrate, a reaction that connects it directly to the cellular redox balance.

| Enzyme | Reaction | Substrate(s) | Product(s) | Physiological Relevance |

| Lactate Dehydrogenase (LDH) | Reduction | α-Ketobutyrate, NADH | 2-Hydroxybutanoate, NAD⁺ | Catalyzes the formation of 2-HB, especially when the NADH/NAD⁺ ratio is high due to factors like increased lipid oxidation. elifesciences.orgnih.gov |

| Lactate Dehydrogenase (LDH) | Oxidation | 2-Hydroxybutanoate, NAD⁺ | α-Ketobutyrate, NADH | Allows for the utilization of 2-HB as a fuel source, though this conversion is slow. elifesciences.org |

| Branched-Chain Keto Acid Dehydrogenase (BCKDH) | Oxidative Decarboxylation | α-Ketobutyrate | Propionyl-CoA | An irreversible step that commits the carbon skeleton of α-ketobutyrate to catabolism and entry into the TCA cycle. elifesciences.orgnih.gov |

| Propionyl-CoA Carboxylase (PCC) | Carboxylation | Propionyl-CoA | Succinyl-CoA | Enables the final entry of the metabolic products into the mainstream of cellular energy production (TCA cycle). elifesciences.orgnih.gov |

The interconversion between 2-hydroxybutanoate and α-ketobutyrate is physiologically significant because it acts as a buffer for NAD⁺ regeneration. researchgate.net Under conditions of high fatty acid oxidation, the resulting high NADH/NAD⁺ ratio can be partially mitigated by reducing α-ketobutyrate to 2-hydroxybutanoate, thus replenishing the NAD⁺ pool needed for glycolysis and other metabolic processes. nih.govresearchgate.net

Future Research Directions and Translational Opportunities for Lithium 2 Hydroxybutanoate

Exploration of Novel Synthetic Pathways and Sustainable Production

The future synthesis of Lithium 2-hydroxybutanoate (B1229357) will likely focus on principles of green chemistry and sustainable production. Current laboratory-scale synthesis would typically involve the reaction of 2-hydroxybutanoic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. Future research should aim to move beyond these conventional methods towards more environmentally benign and efficient processes.

One promising avenue is the exploration of biocatalytic routes. Fermentative processes that produce 2-oxocarboxylic acids could be adapted to generate 2-hydroxybutanoic acid, which can then be neutralized with a lithium source. nih.gov This approach, rooted in white biotechnology, would utilize renewable feedstocks and operate under mild conditions, significantly reducing the environmental footprint compared to traditional chemical synthesis. nih.gov

Furthermore, the development of continuous flow synthesis methodologies presents an opportunity for scalable and highly reproducible production. google.com Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity while minimizing waste. Integrating these advanced synthesis techniques with sustainable lithium sourcing, such as recovery from brine or recycled batteries, will be crucial for the economically and environmentally sustainable production of Lithium 2-hydroxybutanoate. mdpi.com

Future research in this area could focus on the following:

Enzymatic Synthesis: Investigating specific enzymes for the stereoselective synthesis of 2-hydroxybutanoic acid enantiomers, which could then be converted to the corresponding lithium salts.

Solvent Optimization: Utilizing green solvents or solvent-free conditions for the synthesis of this compound to minimize volatile organic compound (VOC) emissions.

Process Intensification: Developing integrated processes that combine synthesis, purification, and crystallization of this compound in a continuous manner.

| Parameter | Current Method | Future Sustainable Method |

| Starting Materials | Petroleum-derived precursors | Renewable biomass |

| Catalyst | Homogeneous acid/base catalysts | Biocatalysts (enzymes) |

| Solvent | Organic solvents | Water, supercritical CO2, or solvent-free |

| Energy Consumption | High temperature and pressure | Ambient temperature and pressure |

| Waste Generation | Significant byproducts and waste streams | Minimal waste, biodegradable byproducts |

Integration of Advanced In-Situ and Operando Characterization Methodologies

A deep understanding of the formation, structure, and behavior of this compound under various conditions is essential for its future application. Advanced in-situ and operando characterization techniques will be pivotal in providing real-time insights into the dynamic processes involving this compound.

In-situ techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy, can be employed to monitor the reaction progress during the synthesis of this compound, identifying intermediates and determining reaction kinetics. These methods allow for the direct observation of the conversion of the carboxylic acid to the carboxylate salt. libretexts.org

Operando characterization, which involves studying the material under actual operating conditions, will be particularly important for applications in areas like energy storage. rsc.orgcolorado.edunih.gov For instance, if this compound is considered as an electrolyte additive or a component in a solid polymer electrolyte, techniques like operando Raman and Nuclear Magnetic Resonance (NMR) spectroscopy could provide valuable information on its role in ion transport and interface stability. rsc.orgrsc.org

| Technique | Information Gained | Relevance to this compound |

| In-situ Raman Spectroscopy | Vibrational modes of functional groups, reaction kinetics. | Monitoring the formation of the carboxylate salt from 2-hydroxybutanoic acid. |

| In-situ ATR-FTIR | Changes in bonding and functional groups in real-time. | Elucidating the reaction mechanism and identifying intermediates. |

| Operando NMR Spectroscopy | Local chemical environment and dynamics of lithium ions. rsc.org | Understanding lithium-ion coordination and transport in electrolyte systems. rsc.org |

| Operando Electrochemical Impedance Spectroscopy (EIS) | Interfacial resistance and charge transfer kinetics. | Evaluating the performance and stability of electrode-electrolyte interfaces. |

| In-situ X-ray Diffraction (XRD) | Crystalline structure and phase transitions. | Studying the solid-state properties and polymorphism of this compound. |

Rational Design of Derivatives for Tailored Performance

The functional versatility of the 2-hydroxybutanoate moiety, with its carboxylate and hydroxyl groups, offers numerous possibilities for the rational design of derivatives with tailored properties. libretexts.org By modifying the core structure, it is possible to fine-tune characteristics such as solubility, thermal stability, and biological activity.

Computational modeling and simulation will play a crucial role in this endeavor. nih.govrsc.org Density Functional Theory (DFT) calculations can be used to predict the electronic structure and reactivity of potential derivatives, while molecular dynamics simulations can provide insights into their conformational behavior and interactions with other molecules. nih.gov This computational-driven approach can accelerate the discovery of new derivatives with desired functionalities, reducing the need for extensive trial-and-error experimentation. nih.govrsc.org

The concept of carboxylic acid isosteres can also be applied to design novel analogs of this compound. nih.govacs.org Replacing the carboxylic acid group with other acidic moieties could lead to derivatives with altered pKa values, lipophilicity, and metabolic stability, which could be advantageous for biomedical applications. nih.govresearchgate.net

| Derivative Class | Potential Modification | Targeted Property Enhancement |

| Esters | Esterification of the hydroxyl group. | Increased lipophilicity, altered biological activity. |

| Amides | Amidation of the carboxylate group. | Modified hydrogen bonding capabilities, potential for polymerization. |

| Polyethers | Grafting of polyethylene (B3416737) glycol (PEG) chains to the hydroxyl group. | Enhanced water solubility, improved biocompatibility. |

| Fluorinated Analogs | Selective fluorination of the alkyl chain. | Increased thermal and oxidative stability. |

Interdisciplinary Collaborations for Broadening Application Horizons

The full potential of this compound and its derivatives can only be realized through interdisciplinary collaborations that bridge chemistry, materials science, biology, and engineering. The unique combination of a chiral hydroxy acid and a lithium cation suggests a wide range of potential applications that merit exploration.

In materials science , this compound could be investigated as a precursor for the synthesis of novel lithium-containing coordination polymers or metal-organic frameworks (MOFs). acs.orgresearchgate.net The bifunctional nature of the 2-hydroxybutanoate ligand could lead to the formation of unique three-dimensional structures with interesting optical or catalytic properties. acs.org

In polymer chemistry , the hydroxyl group of this compound could serve as an initiation site for ring-opening polymerization, leading to the formation of biodegradable polyesters with incorporated lithium ions. Such polymers could find applications as solid polymer electrolytes for safer lithium-ion batteries. rsc.org

In the biomedical field , the structural similarity of 2-hydroxybutanoate to the ketone body beta-hydroxybutyrate suggests potential applications in diagnostics and therapeutics. nih.govwebmd.com Research could explore the use of this compound or its derivatives in areas such as metabolic disorders or as a component in drug delivery systems. google.comnih.gov

The following table outlines potential interdisciplinary research areas and their expected outcomes:

| Research Area | Collaborating Disciplines | Potential Application |

| Advanced Materials | Materials Science, Inorganic Chemistry | Synthesis of novel MOFs and coordination polymers. |

| Energy Storage | Polymer Chemistry, Electrochemistry | Development of solid polymer electrolytes for lithium-ion batteries. |

| Biomedical Engineering | Biochemistry, Pharmacology | Investigation of therapeutic and diagnostic potential. |

| Catalysis | Organic Chemistry, Chemical Engineering | Use as a chiral ligand or catalyst in asymmetric synthesis. |

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Lithium 2-hydroxybutanoate, and how can enantiomeric purity be ensured during production?

- Methodological Answer : this compound is synthesized via esterification of 2-hydroxybutanoic acid followed by neutralization with lithium hydroxide. Enantiomeric purity (e.g., D- vs. L-forms) can be achieved using kinetic resolution techniques, such as enzymatic catalysis with lipases or esterases, which selectively hydrolyze one enantiomer . Chromatographic methods (e.g., chiral HPLC) are recommended for purity validation.

Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile derivatives and quantifies monomeric composition, particularly in polymerized forms like polyhydroxyalkanoates (PHAs) .

- Nuclear Magnetic Resonance (NMR) : Resolves stereochemical configurations (e.g., D/L isomers) and verifies structural integrity via H and C spectra .

- FT-IR Spectroscopy : Confirms functional groups (e.g., hydroxyl, carboxylate) and lithium coordination patterns .

Q. How does this compound function as a monomer in biodegradable polyhydroxyalkanoate (PHA) synthesis?

- Methodological Answer : In microbial systems (e.g., Bacillus spp.), 2-hydroxybutanoate monomers are incorporated into PHAs via β-oxidation pathways. The phenyl groups in aromatic PHAs (e.g., 2-hydroxy-3-phenylpropionate) enhance thermal stability and mechanical properties compared to aliphatic PHAs. Optimization involves adjusting carbon-to-nitrogen ratios and fermentation conditions .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard mitigation. Key protocols include:

- Use of fume hoods to avoid inhalation of fine particulates.

- Neutralization of spills with weak acids (e.g., citric acid) to prevent lithium hydroxide formation.

- Storage in anhydrous conditions to prevent deliquescence .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound in enzymatic synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables like pH (optimal range: 6.5–7.5), temperature (30–45°C), and enzyme-substrate ratios.

- Kinetic Modeling : Apply Michaelis-Menten kinetics to identify rate-limiting steps in enzymatic resolution .

- In Situ Product Removal (ISPR) : Minimize product inhibition via membrane filtration or adsorption .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. GC-MS) during structural validation?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for absolute configuration, GC-MS for fragmentation patterns).

- Controlled Replication : Repeat experiments under standardized conditions to isolate instrument- or operator-induced variability .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What role does this compound play in metabolic pathways linked to glycogen storage diseases (GSDs)?

- Methodological Answer : In GSD1a models, 2-hydroxybutanoate accumulates due to impaired gluconeogenesis. Isotopic tracer studies (C-labeled substrates) can map its incorporation into ketone bodies or tricarboxylic acid (TCA) cycle intermediates. Correlate findings with H NMR metabolomic profiles of plasma or urine .

Q. How do structural modifications (e.g., lithium counterion substitution) influence the compound’s efficacy in drug delivery systems?

- Methodological Answer :

- Ion Exchange : Compare lithium with sodium or potassium salts to assess bioavailability and cytotoxicity.

- Polymer Blending : Test co-polymers (e.g., poly(lactic-co-glycolic acid)) for controlled release kinetics.

- In Vitro Assays : Use Caco-2 cell monolayers to evaluate intestinal permeability and stability in simulated physiological fluids .

Data Contradiction Analysis Framework

- Example Scenario : Discrepancies in reported thermal stability of this compound-based PHAs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.